2-[(4-Phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
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Overview
Description
2-[(4-Phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione is a complex organic compound with the molecular formula C27H20N2O3 and a molecular weight of 420.5 g/mol. This compound is known for its unique structure, which includes a hydrazinylidene group and phenyl rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(4-Phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione typically involves the reaction of 4-phenoxyphenylhydrazine with 1,3-diphenylpropane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
2-[(4-Phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
2-[(4-Phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as an inhibitor of biofilm formation in Staphylococcus aureus, making it a candidate for developing new antimicrobial agents.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of sortase A transpeptidase in Staphylococcus aureus, which is crucial for biofilm formation. This inhibition disrupts the biofilm formation process, making the bacteria more susceptible to conventional antibiotics .
Comparison with Similar Compounds
2-[(4-Phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione can be compared with other phenylhydrazinylidene derivatives, such as:
2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl acetic acid: Known for its antimicrobial and antioxidant activities.
2-Phenylhydrazinylidene derivatives: These compounds have been studied for their potential as antivirulence agents against biofilm formation in various bacterial strains.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H20N2O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(Z)-3-hydroxy-2-[(4-phenoxyphenyl)diazenyl]-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C27H20N2O3/c30-26(20-10-4-1-5-11-20)25(27(31)21-12-6-2-7-13-21)29-28-22-16-18-24(19-17-22)32-23-14-8-3-9-15-23/h1-19,30H/b26-25-,29-28? |
InChI Key |
WROJSPSKYHTQFU-SCJBSISJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C(=O)C2=CC=CC=C2)/N=NC3=CC=C(C=C3)OC4=CC=CC=C4)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)N=NC3=CC=C(C=C3)OC4=CC=CC=C4)O |
Origin of Product |
United States |
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